2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5OS and its molecular weight is 408.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole moiety have been reported to exhibit anticonvulsant activity by interacting with the gabaa pathway .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that our compound might have a similar mode of action.
Biochemical Pathways
Considering the potential interaction with the gabaa pathway, it can be inferred that the compound might affect the neuronal signaling pathways .
Pharmacokinetics
The compound’s melting point is 229-233 °c (lit) , which might influence its absorption and distribution in the body
Result of Action
Given its potential anticonvulsant activity, it can be inferred that the compound might help in reducing neuronal excitability .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature might affect its stability.
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-2-7-13(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(18)6-4-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQHKOFKVWUMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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